molecular formula C12H15N3 B14259470 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine CAS No. 215323-54-9

2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B14259470
CAS No.: 215323-54-9
M. Wt: 201.27 g/mol
InChI Key: CMYVQGDPGNRRDR-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, as a ligand, it coordinates with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s bioactivity is attributed to its ability to interact with biological macromolecules, disrupting their normal function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2,6-Bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine
  • 3-Amino-5-tert-butyl-1H-pyrazole
  • N-tert-butylpyrazole derivatives

Comparison: 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine, it has a simpler structure, making it easier to synthesize and modify. The presence of the tert-butyl group enhances its stability and lipophilicity, which can be advantageous in certain applications .

Properties

CAS No.

215323-54-9

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C12H15N3/c1-12(2,3)11-8-10(14-15-11)9-6-4-5-7-13-9/h4-8H,1-3H3,(H,14,15)

InChI Key

CMYVQGDPGNRRDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=CC=CC=N2

Origin of Product

United States

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